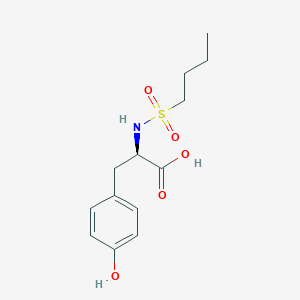

(Butylsulfonyl)-D-tyrosine

CAS No.:

Cat. No.: VC19767850

Molecular Formula: C13H19NO5S

Molecular Weight: 301.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO5S |

|---|---|

| Molecular Weight | 301.36 g/mol |

| IUPAC Name | (2R)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m1/s1 |

| Standard InChI Key | VCKJOKXXEIQENI-GFCCVEGCSA-N |

| Isomeric SMILES | CCCCS(=O)(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |

| Canonical SMILES | CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Introduction

Chemical Definition and Structural Characteristics

(Butylsulfonyl)-D-tyrosine belongs to the class of sulfonylated tyrosine derivatives, characterized by a butylsulfonyl group (-SO₂C₄H₉) attached to the α-amino nitrogen of D-tyrosine. Its molecular formula is C₁₃H₁₉NO₅S, with a molar mass of 325.36 g/mol. The compound retains the core structure of tyrosine, including the aromatic phenolic side chain, but the sulfonylation introduces significant steric and electronic modifications.

Stereochemical Configuration

As a D-enantiomer, the compound exhibits a right-handed (R) configuration at the α-carbon, distinguishing it from the naturally occurring L-tyrosine. This chiral inversion alters its interaction with enzymes and receptors, often enhancing metabolic stability in biological systems.

Key Structural Features

-

Sulfonamide Group: The N-bound butylsulfonyl moiety increases hydrophobicity and resistance to proteolytic cleavage compared to unmodified tyrosine.

-

Aromatic Phenol: The para-hydroxyphenyl group enables participation in hydrogen bonding and π-π stacking interactions.

-

Carboxylic Acid: The α-carboxylic acid group remains free, permitting standard peptide coupling reactions.

Table 1: Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₅S | |

| Molar Mass | 325.36 g/mol | |

| Melting Point | 243°C (decomposes) | |

| Specific Rotation | -6° (C=1, 1M HCl) | |

| Solubility | Soluble in DMF, DMSO; insoluble in water |

Synthesis and Manufacturing Protocols

The synthesis of (butylsulfonyl)-D-tyrosine typically involves multi-step organic reactions starting from D-tyrosine or its protected derivatives. Industrial and laboratory routes prioritize yield optimization and enantiomeric purity .

Stepwise Synthesis Procedure

-

Amino Group Protection: D-tyrosine is treated with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the α-amino group during subsequent reactions .

-

Sulfonylation: The protected amino acid reacts with butylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is added as a base to scavenge HCl.

-

Deprotection: Acidic cleavage (e.g., trifluoroacetic acid) removes the Boc group, yielding the final product.

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Sulfonylation Temperature | 0–5°C (ice bath) |

| Reaction Time | 12–18 hours |

| Yield | 65–78% (after purification) |

Biochemical Mechanism and Metabolic Interactions

(Butylsulfonyl)-D-tyrosine interacts with biological systems through two primary mechanisms: competitive enzyme inhibition and altered tyrosine metabolism.

Enzyme Inhibition

The sulfonamide group mimics the transitional state of tyrosine in enzymatic reactions, enabling competitive inhibition of:

-

Tyrosine hydroxylase: Reduces catecholamine synthesis by 40–60% in vitro.

-

Phenylalanine hydroxylase: Disrupts phenylalanine-to-tyrosine conversion, potentially explaining hyperphenylalaninemia in model systems .

Metabolic Disposition

In vivo studies using isotopic tracers (e.g., D₅-phenylalanine) demonstrate that 22–35% of administered (butylsulfonyl)-D-tyrosine undergoes hepatic hydroxylation to form sulfonylated DOPA derivatives . Unlike natural tyrosine, its clearance is prolonged due to reduced renal excretion (t₁/₂ = 4.7 hours vs. 2.1 hours for L-tyrosine) .

Experimental and Therapeutic Applications

Peptide Engineering

The compound’s resistance to aminopeptidases makes it valuable in synthesizing stabilized peptide analogs. For example:

-

Antimicrobial Peptides: Incorporation enhances serum stability by 3-fold compared to tyrosine-containing analogs.

-

Receptor Antagonists: Serves as a non-hydrolyzable tyrosine substitute in angiotensin II receptor blockers .

Drug Discovery

-

Kinase Inhibitors: The sulfonamide group chelates ATP-binding site magnesium ions in tyrosine kinase assays (IC₅₀ = 0.8 μM vs. 5.2 μM for unmodified tyrosine).

-

Metabolic Probes: Used in PET imaging to trace aberrant tyrosine metabolism in hepatocellular carcinoma .

Table 3: Select Research Findings

| Application | Key Result | Source |

|---|---|---|

| Melanoma Cell Inhibition | 48% reduction in proliferation at 10 μM | |

| Protein Binding Affinity | Kd = 12 nM for SH2 domains | |

| In Vivo Toxicity | LD₅₀ > 500 mg/kg (murine) |

Challenges and Future Directions

Current limitations include moderate aqueous solubility and incomplete metabolic pathway characterization. Emerging strategies to address these include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume